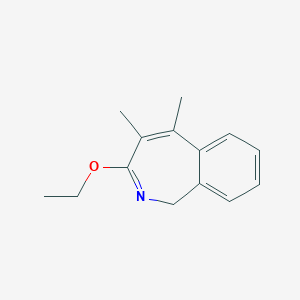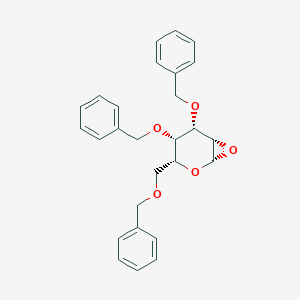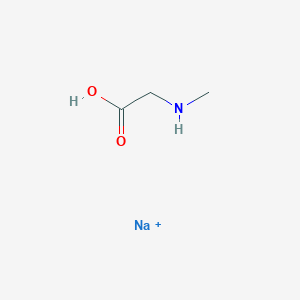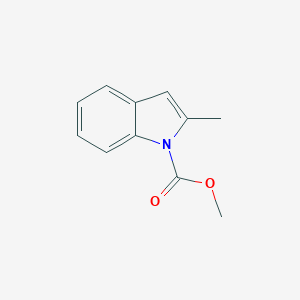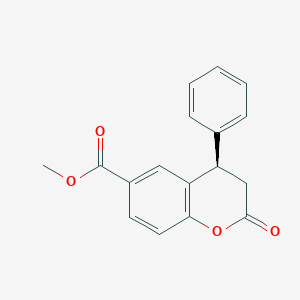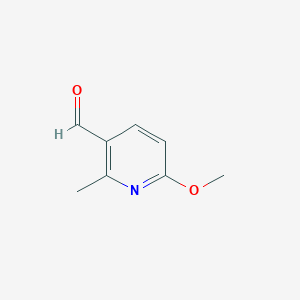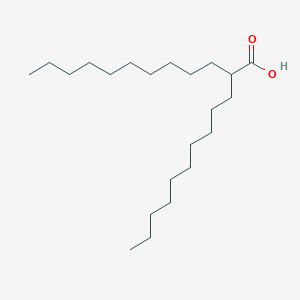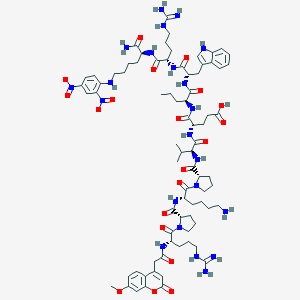
((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide
Overview
Description
NFF-3 is a fluorogenic substrate of matrix metalloproteinases (MMPs). NFF-3 is hydrolyzed rapidly by MMP-3 (kcat/Km = 218,000 s-1*M-1) and slowly by MMP-9 (kcat/Km = 10,100 s-1*M-1) with no significant hydrolysis by MMP-1 or MMP-2.1 NFF-3 can be used to differentiate MMP-3 activity from that of other MMPs.
LysoPC is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2. It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis. LysoPC is the substrate for Autotaxin/LysoPLD generating lysophosphatidic acid which has an important role in cell motility. The biotin 18:0 LysoPC analog is biotinylated at the end of the sn-1 acyl chain and can be used for binding to streptavidin-coated surfaces such as beads, plates, etc.
NFF-3 is a fluorogenic substrate of matrix metalloproteinases (MMPs). NFF-3 is hydrolyzed rapidly by MMP-3 (kcat/Km = 218,000 s
Mechanism of Action
Target of Action
NFF-3, also known as “Mca-arg-pro-lys-pro-val-glu-nva-trp-arg-lys(dnp)-NH2”, is a selective substrate for Matrix Metalloproteinases (MMPs) . It selectively binds to MMP-3 and MMP-10 . MMPs are a large family of endopeptidases that can degrade all kinds of extracellular matrix proteins and process a number of bioactive molecules .
Mode of Action
NFF-3 is hydrolyzed rapidly by MMP-3 and very slowly by MMP-9 . There is no significant hydrolysis by mmp-1 and mmp-2 . This selective hydrolysis by certain members of the MMP family makes NFF-3 an important tool for differentiating MMP-3 activity from that of other MMPs .
Biochemical Pathways
The hydrolysis of NFF-3 by MMP-3 and MMP-9 is part of the broader biochemical pathways involving MMPs. MMPs are known to be involved in the cleavage of cell surface receptors, the release of apoptotic ligands, and chemokine/cytokine inactivation . They play a major role in cell behaviors such as cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .
Result of Action
The hydrolysis of NFF-3 by MMP-3 and MMP-9 results in the breakdown of the peptide, which can be detected using fluorescence in cell assays . This provides a measure of the activity of these MMPs, contributing to our understanding of their role in various biological processes .
Biochemical Analysis
Biochemical Properties
NFF-3 interacts with the enzyme MMP-3, where it serves as a substrate . The interaction is characterized by rapid hydrolysis of NFF-3 by MMP-3 . This interaction is selective, as NFF-3 is hydrolyzed very slowly by MMP-9 and shows no significant hydrolysis by MMP-1 and MMP-2 . This selectivity makes NFF-3 a useful tool for differentiating MMP-3 activity from that of other MMPs .
Cellular Effects
The cellular effects of NFF-3 are primarily related to its role as a substrate for MMP-3. MMP-3 is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the hydrolysis of NFF-3 by MMP-3 can be used as an indicator of these processes.
Molecular Mechanism
The molecular mechanism of NFF-3 involves its interaction with MMP-3. NFF-3 is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis . This occurs rapidly when NFF-3 is acted upon by MMP-3 . The fluorescence released can then be detected and quantified, providing a measure of MMP-3 activity.
Temporal Effects in Laboratory Settings
The temporal effects of NFF-3 in laboratory settings are related to its rate of hydrolysis by MMP-3. NFF-3 is hydrolyzed rapidly by MMP-3, making it a useful tool for real-time monitoring of MMP-3 activity
Metabolic Pathways
NFF-3 is involved in the metabolic pathway of MMP-3, serving as a substrate for this enzyme . The hydrolysis of NFF-3 by MMP-3 results in the release of a fluorescent signal, which can be used to monitor MMP-3 activity.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H110N22O20/c1-5-16-53(68(106)95-58(37-45-42-88-50-18-7-6-17-48(45)50)71(109)92-54(21-12-33-86-77(81)82)69(107)90-52(67(80)105)19-9-11-32-85-51-28-25-46(99(115)116)40-61(51)100(117)118)91-70(108)55(29-30-64(102)103)93-74(112)66(43(2)3)96-73(111)60-24-15-36-98(60)76(114)57(20-8-10-31-79)94-72(110)59-23-14-35-97(59)75(113)56(22-13-34-87-78(83)84)89-63(101)38-44-39-65(104)120-62-41-47(119-4)26-27-49(44)62/h6-7,17-18,25-28,39-43,52-60,66,85,88H,5,8-16,19-24,29-38,79H2,1-4H3,(H2,80,105)(H,89,101)(H,90,107)(H,91,108)(H,92,109)(H,93,112)(H,94,110)(H,95,106)(H,96,111)(H,102,103)(H4,81,82,86)(H4,83,84,87)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDWYYXHAIMCR-BKNSPTOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H110N22O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166469 | |
| Record name | NFF 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1675.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158584-09-9 | |
| Record name | NFF 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158584099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NFF 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the advantages of using CyDye-labeled substrates compared to ((7-Methoxycoumarin-4-yl)acetyl)arginyl-prolyl-lysyl-prolyl-valyl-glutamyl-norvalyl-tryptophyl-arginyl-(2,4-dinitrophenyl)lysinamide in high-throughput screening (HTS) of MMP-3 inhibitors?
A2: While both Mca/Dnp and CyDye-labeled peptides function similarly in MMP-3 assays, CyDye substrates demonstrate superior performance in HTS settings. [] This is primarily attributed to their fluorescence emission in the red-shifted spectrum, minimizing interference from biological compounds and library compounds commonly encountered in HTS. [] Studies have shown that using CyDye-labeled substrates results in significantly higher screening Z-factor values, indicating greater reliability and accuracy in identifying potential MMP-3 inhibitors. []
Q2: How does the upregulation of connexin 43 (Cx43) in glioma cells relate to this compound?
A3: Research indicates that increased Cx43 expression in C6 glioma cells leads to elevated levels of secreted MMP-3, confirmed through gelatinase and NFF-3 assays. [] Therefore, this compound, being an MMP-3 substrate, could be utilized to assess the impact of Cx43 upregulation on MMP-3 activity in glioma cells. This approach could contribute to a deeper understanding of the role of Cx43 in glioma migration and invasion. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


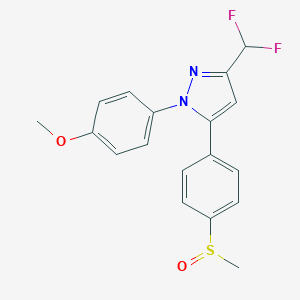

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
